![molecular formula C21H19N5O2 B2902869 3-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile CAS No. 1251676-07-9](/img/structure/B2902869.png)
3-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of naphthyridine-based kinase inhibitors and has shown promising results in inhibiting the activity of certain enzymes that are implicated in various diseases.
Mechanism of Action
Mode of Action
Based on its structure, it is likely that it binds to its target protein and modulates its activity .
Biochemical Pathways
Without knowledge of the compound’s specific target, it is difficult to predict the biochemical pathways it may affect. Once the target is identified, it will be possible to understand the downstream effects and the biochemical pathways involved .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Advantages and Limitations for Lab Experiments
The advantages of using 3-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile in lab experiments include its potent inhibitory activity against certain kinases and its potential as a tool compound for studying the role of kinases in various signaling pathways. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 3-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile. One area of interest is the development of more potent and selective inhibitors of specific kinases. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Synthesis Methods
The synthesis of 3-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile involves several steps. The first step involves the reaction of 7-methyl-1,8-naphthyridine-3-carbaldehyde with morpholine-4-carboxylic acid to form the corresponding morpholine-4-carbonyl derivative. This intermediate is then reacted with 4-cyanobenzeneboronic acid in the presence of a palladium catalyst to form the final product.
Scientific Research Applications
3-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile has been extensively studied for its potential applications in the field of drug discovery. It has been shown to inhibit the activity of certain kinases that are implicated in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has also been investigated for its potential use as a tool compound for studying the role of kinases in various signaling pathways.
properties
IUPAC Name |
3-[[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-5-6-17-19(25-16-4-2-3-15(11-16)12-22)18(13-23-20(17)24-14)21(27)26-7-9-28-10-8-26/h2-6,11,13H,7-10H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTWTJCTGQTPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C#N)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.